molecular formula C19H17F2NO3 B11402173 N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11402173
M. Wt: 345.3 g/mol
InChI Key: BBTZQARRCJEKDV-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a benzofuran moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like difluoromethyl ethers.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]acetamide
  • 2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
  • 4-(difluoromethoxy)phenylacetamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethoxy and benzofuran moieties enhances its versatility and potential for diverse applications.

Properties

Molecular Formula

C19H17F2NO3

Molecular Weight

345.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H17F2NO3/c1-11-7-12(2)18-13(10-24-16(18)8-11)9-17(23)22-14-3-5-15(6-4-14)25-19(20)21/h3-8,10,19H,9H2,1-2H3,(H,22,23)

InChI Key

BBTZQARRCJEKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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